![molecular formula C9H14BrN B8254422 3-Phenylpropylammonium bromide](/img/structure/B8254422.png)
3-Phenylpropylammonium bromide
Overview
Description
3-Phenylpropylammonium bromide is a useful research compound. Its molecular formula is C9H14BrN and its molecular weight is 216.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclization and Cleavage Reactions
3-Phenylpropylammonium bromide derivatives have been studied for their ability to undergo intramolecular cyclization when heated in alkaline aqueous media, resulting in the formation of various cyclic compounds like N,N-dialkyl-4(9)-phenyl-3a,4-dihydrobenzo[f]isoindolinium bromides. These cyclization products can further undergo aqueous-alkaline cleavage, yielding a mixture of methyl- and aminomethyl-phenylnaphthalenes, which are potentially useful in organic synthesis (Chukhajian et al., 2013).
Photoluminescent Properties
Studies on derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide, which is structurally related to 3-Phenylpropylammonium bromide, have shown that these compounds exhibit notable photoluminescent properties. This suggests potential applications in the field of photoluminescence, particularly in the development of new luminescent materials (Weng et al., 2018).
Antibacterial and Hemolytic Activities
Research involving 2-Phenylbutyric acid-based organotin(IV) carboxylates, which include compounds similar to 3-Phenylpropylammonium bromide, has revealed significant antibacterial action against various plant pathogens. Additionally, these compounds have been evaluated for their hemolytic activity, demonstrating potential for use in medical applications and drug development (Naz et al., 2020).
Catalytic Systems and Organic Synthesis
3-Phenylpropylammonium bromide-related compounds have been utilized in various catalytic systems. For instance, in the ruthenium-catalyzed meta-selective C–H bromination, these compounds serve as key intermediates, facilitating the functionalization of organic molecules (Teskey et al., 2015). Similarly, in other synthesis reactions, such as the preparation of amides from carboxylic acids and amines, related compounds have shown efficiency and utility (Kawagoe et al., 2013).
Energy Storage and Conversion
Compounds structurally related to 3-Phenylpropylammonium bromide have been explored in energy storage and conversion applications. For example, the use of tetra-n-butyl ammonium bromide in CO2 hydrate separation for cold storage demonstrates the potential of these compounds in energy-related fields (Li et al., 2018).
properties
IUPAC Name |
3-phenylpropylazanium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.BrH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNWFTSJWORAMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC[NH3+].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpropylammonium bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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